Ethyl 2-(butoxyimino)-3-oxobutanoate
Description
Ethyl 2-(butoxyimino)-3-oxobutanoate is an oxobutanoate derivative characterized by a butoxyimino (-ON=C-OCH₂CH₂CH₂CH₃) substituent at the C2 position and a ketone group at C2. The compound’s core structure, shared with derivatives like ethyl 2-(methoxyimino)-3-oxobutanoate (C₇H₁₁NO₄) and ethyl 2-[(benzyloxy)imino]-3-oxobutanoate (C₁₃H₁₅NO₄) , suggests roles in organic synthesis and bioactive molecule development.
Properties
CAS No. |
68401-32-1 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-butoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-6-7-15-11-9(8(3)12)10(13)14-5-2/h4-7H2,1-3H3 |
InChI Key |
JUGFLYSTUIIKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCON=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the imino group significantly influences solubility, stability, and reactivity:
Key Observations :
- Lipophilicity : Increases with substituent size (methoxy < ethoxy < butoxy < benzyloxy), impacting bioavailability and membrane permeability in biological systems.
- Steric Effects : Larger groups (e.g., benzyloxy) reduce reactivity in condensation reactions, as seen in lower yields for bulky analogs (e.g., 37.2–83.8% in ).
Structural and Crystallographic Insights
- Planarity: Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate adopts a keto-hydrazo tautomeric form with near-planar geometry (interplanar angle: 1.49°) .
- Tautomerism: The butoxyimino group may stabilize the keto form due to steric effects, altering reactivity in nucleophilic additions .
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